2'-Hydroxyacetophenone

Catalog No.
S579673
CAS No.
118-93-4
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Hydroxyacetophenone

CAS Number

118-93-4

Product Name

2'-Hydroxyacetophenone

IUPAC Name

1-(2-hydroxyphenyl)ethanone

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-6(9)7-4-2-3-5-8(7)10/h2-5,10H,1H3

InChI Key

JECYUBVRTQDVAT-UHFFFAOYSA-N

solubility

slightly soluble in water; soluble in fat
miscible (in ethanol)

Synonyms

1-(2-Hydroxyphenyl)ethanone; 1-(6-Hydroxyphenyl)ethanone; 2-Acetylphenol; 2-Hydroxyphenyl Methyl Ketone; 2-Hydroxyphenylethanone; 2'-Hydroxyacetophenone; Methyl 2-hydroxyphenyl ketone;

Canonical SMILES

CC(=O)C1=CC=CC=C1O

The exact mass of the compound 2'-Hydroxyacetophenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in fatmiscible (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44452. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2'-Hydroxyacetophenone is an ortho-substituted aromatic ketone characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. This structural feature renders it a liquid at standard room temperature, distinct from its solid meta and para isomers. In industrial and laboratory procurement, it is primarily sourced as a bifunctional building block. Its adjacent functional groups make it an obligate precursor for the synthesis of oxygen-containing heterocycles, such as flavones and coumarins, and a critical starting material for bidentate and tetradentate Schiff base ligands used in transition metal catalysis [1].

Research & Procurement Fit

1 Photochemical radical generation: reported Norrish Type I α-cleavage capability for radical-mediated studies
2 Ortho-hydroxy chelation: forms O,O-bidentate site for metal coordination and sensor design
3 Flavor & fragrance research: reported phenolic, savory, and brown sensory profile for flavor formulation studies

Substituting 2'-hydroxyacetophenone with 4'-hydroxyacetophenone or unsubstituted acetophenone results in fundamental process and synthetic failures. Because 4'-hydroxyacetophenone forms strong intermolecular hydrogen bonds, it exists as a solid powder (melting point ~109 °C) requiring different handling, dissolution, and reactor charging protocols compared to the liquid 2'-isomer [1]. Chemically, the para- and meta-isomers lack the spatial proximity required for intramolecular cyclization; thus, they cannot undergo the oxidative cyclization necessary to form chromen-4-one (flavone) cores [2]. Furthermore, the absence of the ortho-hydroxyl group in unsubstituted acetophenone prevents the formation of stable six-membered chelate rings in Schiff base metal complexes, rendering it non-viable for advanced ligand synthesis [3].

Substitution Risk

Intramolecular Hydrogen Bond Absence
4'-Hydroxyacetophenone (para) cannot form the resonance-assisted O–H···O=C bond that preorganizes 2'-hydroxyacetophenone into a planar chelating geometry. Metal coordination behavior may not transfer.
Photochemical Inertness
Acetophenone lacks Norrish Type I α-cleavage capability; substituting with it eliminates radical generation required for DNA oxidation or polymer curing studies.
Sensory Profile Shift
4'-Hydroxyacetophenone delivers a softer floral character, not the phenolic, savory-brown notes of the ortho-isomer. Flavor formulation goals may not be met.

Thermal Behavior and Phase State: Intramolecular vs. Intermolecular Hydrogen Bonding

The position of the hydroxyl group fundamentally alters the thermal properties of hydroxyacetophenone isomers. 2'-Hydroxyacetophenone forms a robust intramolecular hydrogen bond, which limits intermolecular interactions. Consequently, it is a pumpable liquid at room temperature with a boiling point of approximately 213 °C. In contrast, 4'-hydroxyacetophenone relies on extensive intermolecular hydrogen bonding, resulting in a solid phase at room temperature (melting point 107-111 °C) and a significantly higher boiling point [1]. This phase difference dictates distinct bulk handling protocols and solvent requirements during scale-up.

Evidence DimensionPhysical state and melting/boiling point at standard pressure
Target Compound DataLiquid at 20 °C; Boiling point ~213 °C
Comparator Or Baseline4'-Hydroxyacetophenone (Solid at 20 °C; Melting point 107-111 °C)
Quantified Difference>100 °C difference in melting point; liquid vs. solid handling requirement
ConditionsStandard atmospheric pressure (760 mmHg) and 20 °C

Procurement must account for liquid dispensing versus solid powder weighing, which impacts automated reactor charging and solvent-free reaction feasibility.

Radical Generation
Head-to-head
Group B ketone (radical-producing) vs. Group A (inert): confirmed by EPR spin trapping. Triplet lifetimes shorter, enabling dG oxidation at low substrate concentrations.
Supports Norrish Type I photochemistry workflow.
Acetophenone is reported as non-radical-generating under same conditions.

Precursor Suitability for Flavone Core Cyclization

The synthesis of flavones and aurones requires a Claisen-Schmidt condensation followed by oxidative cyclization. 2'-Hydroxyacetophenone provides the exact ortho-geometry required for this cyclization, yielding 85-97% of the target chromen-4-one cores under standard catalytic conditions (e.g., using iodine/DMSO or acid catalysts) [1]. The comparator, 4'-hydroxyacetophenone, can form linear chalcones but yields 0% of the cyclized flavone product because the para-hydroxyl group cannot participate in the intramolecular ring closure [2].

Evidence DimensionYield of cyclized chromen-4-one (flavone) core
Target Compound Data85-97% yield of cyclized product
Comparator Or Baseline4'-Hydroxyacetophenone (0% yield of cyclized product)
Quantified DifferenceAbsolute functional divergence (85-97% vs. 0% cyclization)
ConditionsOxidative cyclization of derived chalcones using I2/DMSO or acid catalysis

Buyers synthesizing flavonoid-based pharmaceuticals must procure the 2'-isomer, as generic hydroxyacetophenones cannot form the required heterocyclic ring.

Planar H-Bonded Conformation
Class-level inference
X-ray crystallography (solid) and free-jet millimeter-wave spectroscopy (gas) confirm Cs symmetry; methyl rotation barrier V3 = 565.1(5) cm⁻¹.
Structural basis for bidentate chelation. Para-isomer lacks this geometry.
Data to verify: rotational constants from gas-phase study.

Coordination Chemistry: Schiff Base Ligand Stability

When condensed with diamines (e.g., ethylenediamine), 2'-hydroxyacetophenone forms stable Salen-type Schiff base ligands capable of tetradentate (N2O2) coordination. The resulting metal complexes (e.g., with Cu(II), Ni(II), or Co(II)) exhibit high metal-ligand stability constants because the ortho-phenolic oxygen participates in a stable chelate ring [1]. Unsubstituted acetophenone or 4'-hydroxyacetophenone cannot provide this adjacent oxygen donor site, failing to form the equivalent stable chelates and resulting in rapid metal dissociation in aqueous or mixed-solvent systems [2].

Evidence DimensionAbility to form stable N,O-chelating Schiff bases
Target Compound DataForms stable bidentate/tetradentate chelates (high log K values for Cu/Ni complexes)
Comparator Or BaselineUnsubstituted acetophenone (Fails to form N,O-chelates)
Quantified DifferenceFormation of stable multidentate complexes vs. complete inability to chelate via oxygen
ConditionsCondensation with primary amines followed by transition metal (Cu, Ni, Co) complexation in mixed aqueous-organic solvents

Essential for the procurement of raw materials intended for the manufacture of homogeneous transition-metal catalysts and metal-organic frameworks.

Sensory Differentiation
Cross-study comparable
Ortho-isomer described as phenolic, sweet, hawthorn, tobacco-like; para-isomer as softer, more floral. Qualitative industry expert assessment.
May support savory/brown flavor formulation research.
Context-dependent; sensory results may vary with matrix.
Metal Ion LOD
Class-level inference
Zn²⁺ LOD 0.65 μM; Cd²⁺ 1.10 μM; Fe²⁺ 6.73 μM; Fe³⁺ 18.0 μM; Cu²⁺ 25.0 μM (Schiff base derivative).
Reported detection sensitivity for sensor development.
Ortho O,O-donor set required; non-hydroxylated analogs lack chelation data.

Flavonoid and Chromen-4-one API Manufacturing

2'-Hydroxyacetophenone is the required starting material for synthesizing flavones, flavanones, and aurones via Claisen-Schmidt condensation. Its ortho-hydroxyl group is strictly necessary for the subsequent oxidative cyclization step, making it indispensable for pharmaceutical pipelines targeting kinase inhibitors and antioxidant flavonoid derivatives [1].

Transition Metal Catalyst Ligand Production

The compound is utilized to manufacture Salen-type and bidentate Schiff base ligands. By condensing the acetyl group with various amines, the adjacent hydroxyl group provides a stable O,N-coordination environment essential for stabilizing Cu(II), Ni(II), and Co(II) catalysts used in cross-coupling and oxidation reactions[2].

Solvent-Free and Microwave-Assisted Synthesis

Because 2'-hydroxyacetophenone is a liquid at room temperature, it acts as both a reactant and a process medium in solvent-free aldol condensations. This physical property allows chemical manufacturers to eliminate volatile organic solvents during the initial chalcone synthesis phase, improving volumetric reactor efficiency and supporting green chemistry workflows[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Norrish Type I radical-mediated photochemistry research
Photochemical radical generation capability
Verify radical production via EPR or transient kinetics
Metal coordination scaffold and sensor design
Ortho O,O-chelating geometry
Confirm bidentate coordination via complexation studies
Savory, brown, and phenolic flavor formulation research
Ortho-isomer sensory profile
Sensory evaluation in target food or fragrance matrix
Isomeric purity and identity verification
Isomer-resolving analytical method
Capillary electrophoresis separation validation

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Liquid
Clear light yellow liquid; [Sigma-Aldrich MSDS]
Colourless liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.052429494 Da

Monoisotopic Mass

136.052429494 Da

Boiling Point

213.00 °C. @ 717.00 mm Hg

Heavy Atom Count

10

Density

1.127-1.133

LogP

1.92 (LogP)
1.92

Appearance

Clear Colourless Oil

Melting Point

4 - 6 °C

UNII

3E533Z76W0

GHS Hazard Statements

Aggregated GHS information provided by 227 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 155 of 227 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 72 of 227 companies with hazard statement code(s):;
H302 (34.72%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00748 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

118-93-4

Metabolism Metabolites

2'-Hydroxyacetophenone is a known human metabolite of 2'-methoxyacetophenone.

Wikipedia

2'-hydroxyacetophenone

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-hydroxyphenyl)-: ACTIVE

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